molecular formula C13H23NO3 B11759371 (3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B11759371
M. Wt: 241.33 g/mol
InChI Key: JFAKHELXPGAHHG-GARJFASQSA-N
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Description

(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique hexahydrocyclopenta[c]pyrrole structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, including the formation of the hexahydrocyclopenta[c]pyrrole core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the hexahydrocyclopenta[c]pyrrole core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the tert-butyl and hydroxymethyl groups through selective functional group transformations.

    Purification: Purification of the final product using techniques such as chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxylate group to form alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions at the hydroxymethyl group to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

    Gene Expression: Affecting gene expression and protein synthesis through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate include:

    Hexahydrocyclopenta[c]pyrrole Derivatives: Compounds with similar core structures but different functional groups.

    Tert-Butyl Esters: Compounds with tert-butyl ester functional groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3aR,4R,6aR)-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(8-15)11(9)7-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11+/m0/s1

InChI Key

JFAKHELXPGAHHG-GARJFASQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]([C@@H]2C1)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)CO

Origin of Product

United States

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